6-(methylamino)-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide
CAS No.: 147009-08-3
Cat. No.: VC21102656
Molecular Formula: C14H17N3O
Molecular Weight: 243.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 147009-08-3 |
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Molecular Formula | C14H17N3O |
Molecular Weight | 243.3 g/mol |
IUPAC Name | 6-(methylamino)-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide |
Standard InChI | InChI=1S/C14H17N3O/c1-16-9-3-5-13-11(7-9)10-6-8(14(15)18)2-4-12(10)17-13/h2,4,6,9,16-17H,3,5,7H2,1H3,(H2,15,18) |
Standard InChI Key | XPSQPHWEGNHMSK-UHFFFAOYSA-N |
SMILES | CNC1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(=O)N |
Canonical SMILES | CNC1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(=O)N |
Introduction
Chemical Properties and Structure
Molecular Structure and Identification
6-(methylamino)-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide features a tetrahydrocarbazole scaffold with a methylamino substituent at the 6-position and a carboxamide group at the 3-position. The molecular formula is C14H17N3O with a molecular weight of 243.30 g/mol . This tricyclic compound contains a nitrogen-containing indole system as part of its carbazole framework, which contributes significantly to its pharmacological properties and receptor binding capabilities.
Several chemical identifiers have been established for this compound:
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IUPAC Name: 6-(methylamino)-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide
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InChI: InChI=1S/C14H17N3O/c1-16-9-3-5-13-11(7-9)10-6-8(14(15)18)2-4-12(10)17-13/h2,4,6,9,16-17H,3,5,7H2,1H3,(H2,15,18)
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Canonical SMILES: CNC1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(=O)N
Physical and Chemical Properties
Property | Value | Source |
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Molecular Formula | C14H17N3O | |
Molecular Weight | 243.30 g/mol | |
Charge | 0 | |
Stereochemistry | Absolute | |
Defined Stereocenters | 1 |
Stereochemistry and Chirality
The compound possesses a chiral center at the 6-position, giving rise to stereoisomers with potentially different biological activities. The (6R) enantiomer, specifically (6R)-6-(methylamino)-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide, is identified in research literature as pharmaceutically active. This stereochemical configuration is crucial for optimal receptor binding and subsequent therapeutic effects, highlighting the importance of stereochemistry in drug development and efficacy.
Stereoisomers often exhibit varied pharmacological profiles, with one enantiomer typically showing greater potency or selectivity for the target receptors. The absolute stereochemistry of this compound plays a pivotal role in determining its binding affinity and biological activity, particularly its interaction with serotonin receptors.
Pharmacological Profile
Mechanism of Action
6-(methylamino)-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide functions primarily as a selective agonist for specific serotonin receptor subtypes. Upon binding to these receptors, it initiates a cascade of biochemical events that culminate in vasoconstriction of cranial blood vessels - a key mechanism in alleviating migraine symptoms. This specific action on cranial vasculature helps to reduce the pulsating nature of migraine headaches without significantly affecting systemic blood pressure.
The compound's interaction with serotonin receptors also modulates neurogenic inflammation by inhibiting the release of pro-inflammatory neuropeptides from trigeminal nerve endings. This dual mechanism of vasoconstriction and neuroinflammatory modulation contributes to its effectiveness in treating migraine attacks. The selectivity of this compound for specific receptor subtypes helps minimize off-target effects that might otherwise lead to adverse reactions.
Receptor Binding and Selectivity
Research has demonstrated that this compound primarily targets the 5-HT1B and 5-HT1D receptors, which are subtypes of serotonin receptors. These G-protein coupled receptors, when activated, typically inhibit adenylyl cyclase activity and reduce intracellular cAMP levels, leading to various downstream effects including vasoconstriction and inhibition of neurotransmitter release.
The compound's selective affinity for these specific receptor subtypes contributes to its therapeutic effectiveness while potentially reducing unwanted side effects that might arise from broader receptor activation. This selectivity represents a significant advancement in migraine pharmacotherapy, offering targeted relief with a more favorable side effect profile compared to less selective agents.
Pharmacokinetics and Metabolism
The pharmacokinetic profile of 6-(methylamino)-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide includes several notable characteristics:
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Oral bioavailability: Approximately 22% to 30%
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Half-life: Approximately 26 hours (substantially longer than most similar compounds)
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Metabolism: Primarily via the CYP1A2 isoenzyme of cytochrome P-450
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Elimination: Cleared through both renal and hepatic pathways
The compound's relatively long half-life of 26 hours represents a distinguishing feature among similar medications, potentially allowing for extended relief with less frequent dosing. This prolonged duration of action may help prevent the recurrence of migraine symptoms that often follow initial relief with shorter-acting agents. Metabolism primarily occurs through the CYP1A2 pathway, suggesting potential for drug interactions with other compounds that induce or inhibit this enzyme system.
Biological Activities
Antimigraine Properties
The primary therapeutic application of 6-(methylamino)-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide is in the treatment of migraine headaches. Its effectiveness stems from its action as a selective agonist for 5-HT1B and 5-HT1D receptors, which leads to cranial vasoconstriction and inhibition of pro-inflammatory neuropeptide release from trigeminal nerve endings. This dual mechanism effectively addresses the vascular and neuroinflammatory components of migraine pathophysiology.
The compound's relatively long half-life of approximately 26 hours represents a significant advantage in migraine treatment, potentially providing sustained relief and reducing the likelihood of headache recurrence that often plagues patients using shorter-acting antimigraine medications. This extended duration of action may improve patient adherence and quality of life by reducing the need for frequent dosing and the anxiety associated with anticipating the return of migraine pain.
Antimicrobial Properties
The compound has been investigated for potential antimicrobial activity, with research on carbazole derivatives highlighting their effectiveness against various pathogens. The presence of the methylamino group in the structure is thought to enhance membrane permeability and increase antimicrobial efficacy. This feature could prove valuable in developing new antimicrobial agents at a time when resistance to conventional antibiotics presents an increasing global health challenge.
Studies focusing on the antimicrobial properties of related carbazole derivatives have demonstrated that certain structural modifications can result in enhanced activity against multi-drug resistant bacterial strains. These findings suggest potential applications in developing novel antibiotics based on the 6-(methylamino)-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide scaffold, particularly against pathogens that have developed resistance to current treatment options. The ability to combat resistant microorganisms represents a significant potential contribution to addressing the growing crisis of antimicrobial resistance.
Neuroprotective Effects
Neuroprotective properties have been attributed to carbazole derivatives like 6-(methylamino)-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide. Research suggests these compounds can modulate neuroinflammatory responses and may provide therapeutic benefits in neurodegenerative diseases. The mechanisms appear to involve inhibition of pro-inflammatory cytokines and promotion of neuroprotective pathways, which could potentially slow disease progression or mitigate symptoms in conditions characterized by neuronal damage and inflammation.
The neuroprotective effects, combined with the compound's activity on serotonin receptors, suggest potential applications beyond migraine treatment, possibly extending to various neurological and psychiatric disorders where serotonergic dysfunction plays a role. This multifaceted biological profile highlights the compound's versatility and potential value across different therapeutic areas, warranting further investigation into its mechanisms and applications in neuroprotection.
Structure-Activity Relationship
Key Structural Features
Understanding the structure-activity relationship (SAR) of 6-(methylamino)-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide provides critical insights for optimizing its biological activity and developing derivatives with enhanced properties. Several key structural features contribute significantly to its pharmacological profile:
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Methylamino Group: This functional group at the 6-position enhances solubility and bioavailability, crucial factors for effective drug delivery and absorption. The nitrogen atom also serves as a hydrogen bond acceptor, potentially contributing to receptor binding interactions.
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Carboxamide Group: Positioned at the 3-position, this group is critical for interaction with target proteins and receptor binding. The amide functionality provides both hydrogen bond donor and acceptor capabilities, enabling multiple points of interaction with receptor binding sites.
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Tetrahydrocarbazole Structure: This tricyclic scaffold supports various biological activities by providing the appropriate spatial arrangement of functional groups for receptor binding and enzyme inhibition. The rigid nature of this core structure helps maintain the optimal orientation of pharmacophoric elements.
Modifications and Their Effects
Research has explored various modifications to the basic structure of 6-(methylamino)-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide to enhance specific biological activities or pharmacokinetic properties. Understanding how these modifications affect activity provides valuable direction for drug development efforts.
Modification | Effect | Potential Application |
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Alterations to the methylamino group | Increased potency against breast cancer cell lines | Development of targeted anticancer therapies |
Addition of electron-donating groups | Improved cytotoxicity compared to parent structures | Enhancement of selective cancer cell targeting |
Structural optimizations for antimicrobial activity | Enhanced activity against multi-drug resistant bacteria | Development of novel antibiotics for resistant infections |
Studies assessing the anticancer effects of carbazole derivatives found that specific modifications to the methylamino group resulted in compounds with significantly enhanced activity against certain cancer cell lines. Similarly, research focused on antimicrobial properties demonstrated that particular structural changes could produce derivatives with improved efficacy against resistant bacterial strains, highlighting the potential for developing new antibiotics based on this chemical scaffold.
Research Studies and Clinical Applications
Notable Research Findings
Several significant research studies have investigated the properties and applications of 6-(methylamino)-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide and related compounds, yielding valuable insights into their potential therapeutic uses. In studies examining anticancer effects, researchers found that specific modifications to the basic structure led to derivatives with enhanced cytotoxicity against breast cancer cell lines, with compounds containing additional electron-donating groups showing particularly promising results.
Research into the antimicrobial properties of carbazole derivatives has demonstrated their effectiveness against various pathogens, including multi-drug resistant bacterial strains. These findings suggest potential applications in developing novel antibiotics at a time when antimicrobial resistance presents an increasing challenge to global public health. The structural flexibility of the carbazole scaffold allows for modifications that can enhance activity against specific pathogens while maintaining a favorable safety profile.
Current Applications and Clinical Use
The primary clinical application of 6-(methylamino)-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide in its (6R) enantiomeric form is in the treatment of migraine headaches. Known as Frovatriptan in this context, the compound acts as a selective 5-HT1B and 5-HT1D receptor agonist to provide relief from migraine symptoms through cranial vasoconstriction and inhibition of neurogenic inflammation. The compound's relatively long half-life of approximately 26 hours represents a notable advantage over shorter-acting antimigraine medications.
In clinical practice, this compound has demonstrated efficacy in both the acute treatment of migraine attacks and potentially in preventing menstrually associated migraines when used prophylactically. Its pharmacokinetic profile, particularly its extended half-life, contributes to a lower recurrence rate of migraine symptoms compared to some other treatments in the same class, potentially improving patient outcomes and quality of life.
Future Research Directions
Future research on 6-(methylamino)-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide will likely explore several promising avenues to expand its therapeutic applications and enhance its efficacy. Advanced structure-activity relationship studies may focus on developing derivatives with improved receptor selectivity, bioavailability, or reduced side effects. This could lead to next-generation compounds with enhanced therapeutic profiles for migraine treatment or other applications.
The compound's anticancer potential warrants further investigation, particularly regarding the mechanisms of DNA topoisomerase inhibition and selective cytotoxicity. Research into specific cancer types most susceptible to these effects could guide the development of targeted therapies based on the carbazole scaffold. Similarly, the antimicrobial properties of this compound and its derivatives deserve expanded study, especially against resistant pathogens where new treatment options are urgently needed to address the global challenge of antimicrobial resistance.
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